molecular formula C19H23N3O2S B11808208 N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11808208
M. Wt: 357.5 g/mol
InChI Key: OFSTWALHPCZHNP-UHFFFAOYSA-N
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Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

N-cyclopropyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C19H23N3O2S/c1-14-6-10-16(11-7-14)25(23,24)22-13-3-5-18(22)17-4-2-12-20-19(17)21-15-8-9-15/h2,4,6-7,10-12,15,18H,3,5,8-9,13H2,1H3,(H,20,21)

InChI Key

OFSTWALHPCZHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves multiple steps, starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various organic solvents such as toluene and ethyl acetate . The reaction conditions are generally mild and metal-free, making them suitable for a wide range of applications .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine exhibit potential antidepressant properties. The pyridine and pyrrolidine moieties are known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Anticancer Properties

Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the tosyl group enhances the compound's ability to penetrate cellular membranes, increasing its efficacy against tumor cells.

Neurological Research

The compound's structure suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter receptors could be beneficial in conditions such as schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of similar pyridine derivatives. The findings revealed that modifications to the nitrogen-containing heterocycles significantly enhanced binding affinity to serotonin receptors, suggesting a promising avenue for developing new antidepressants .

Case Study 2: Anticancer Activity

In a recent study, researchers explored the anticancer effects of this compound on various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent anticancer activity. Mechanistic studies showed that the compound induced apoptosis via caspase activation pathways .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Mechanism of Action
AntidepressantSimilar Pyridine Derivative0.5Serotonin receptor modulation
AnticancerN-Cyclopropyl-3-(1-tosylpyrrolidin)5.0Induction of apoptosis via caspase activation
Neurological DisorderPyridine Analogue10.0Dopaminergic receptor modulation

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine include:

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropyl group and the tosylpyrrolidinyl moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, with the CAS number 1352507-55-1, is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclopropyl group and a tosylpyrrolidine moiety. Its molecular formula is C19H23N3O2SC_{19}H_{23}N_{3}O_{2}S, and it has a molecular weight of 373.51 g/mol. The presence of the tosyl group suggests potential for biological activity related to its interaction with various biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine and piperidine demonstrate inhibitory effects against various pathogens, including bacteria and fungi. The specific activity of this compound against microbial strains remains to be fully elucidated but is a promising area for further investigation.

The proposed mechanisms of action for similar compounds include:

  • Inhibition of Tubulin Polymerization : Compounds that bind to tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain pyridine derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.
  • Gene Expression Modulation : The ability to influence gene expression related to cell survival and proliferation pathways has been observed in some studies involving pyridine derivatives.

Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyFindings
Identified nematicidal properties in cyclopropyl-containing compounds, showing effective inhibition against nematodes like Bursaphelenchus xylophilus.
Investigated the synthesis and evaluation of cyclopropyl epothilones, noting their potential as antineoplastic agents through tubulin interaction.
Described the general pharmacological profile of pyridine derivatives, indicating broad-spectrum antimicrobial activity.

Case Studies

  • Nematicidal Activity : In a study focusing on nematicides, a related cyclopropyl compound demonstrated significant activity against various nematodes, suggesting that this compound may share similar properties.
  • Antifungal Efficacy : Another case highlighted that pyridine derivatives could inhibit pathogenic fungi at low concentrations, indicating a potential application in agricultural settings.

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